Product packaging for 2-[(4-Carboxybutanoyl)amino]benzoic acid(Cat. No.:CAS No. 78648-36-9)

2-[(4-Carboxybutanoyl)amino]benzoic acid

Cat. No.: B12127854
CAS No.: 78648-36-9
M. Wt: 251.23 g/mol
InChI Key: KDYBAVAICHZOBX-UHFFFAOYSA-N
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Description

2-[(4-Carboxybutanoyl)amino]benzoic acid is a synthetic benzoic acid derivative intended for research and development purposes. As a derivative of benzoic acid, a compound known for its role as a preservative and its involvement in various biochemical pathways , this chemical may serve as a valuable building block or intermediate in organic synthesis and pharmaceutical research. Benzoic acid derivatives are frequently utilized in the preparation of more complex active compounds, such as lactams and isoquinolinones, which are structures of significant interest in medicinal chemistry . The compound features both a rigid benzoic acid moiety and a flexible carboxybutanoyl side chain, which may allow it to act as an organic linker in the synthesis of metal-organic frameworks or in the development of novel materials with non-linear optical (NLO) properties . Its molecular structure makes it a candidate for density functional theory (DFT) studies to investigate its structural and electronic characteristics . This product is strictly for research use only and is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers are encouraged to verify the suitability of this compound for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO5 B12127854 2-[(4-Carboxybutanoyl)amino]benzoic acid CAS No. 78648-36-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78648-36-9

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

2-(4-carboxybutanoylamino)benzoic acid

InChI

InChI=1S/C12H13NO5/c14-10(6-3-7-11(15)16)13-9-5-2-1-4-8(9)12(17)18/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)(H,17,18)

InChI Key

KDYBAVAICHZOBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCC(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 4 Carboxybutanoyl Amino Benzoic Acid and Its Analogues

General Principles of Amide Bond Formation in N-Acylated Anthranilic Acids

N-acylated anthranilic acids are a class of compounds characterized by an acyl group attached to the nitrogen atom of anthranilic acid. The formation of the amide linkage is a critical step in their synthesis.

Direct N-Acylation of Anthranilic Acid

The direct N-acylation of anthranilic acid is a primary method for creating N-acyl anthranilic acid derivatives. This reaction typically involves reacting anthranilic acid with a carboxylic acid or its derivative. For instance, the synthesis of N-acetylanthranilic acid can be achieved by reacting anthranilic acid with acetic anhydride (B1165640). udel.edu This reaction proceeds through a benzisoxazinone intermediate, which is then hydrolyzed to yield the final product. udel.edu

Another approach involves the reaction of anthranilic acid with ketene (B1206846), which directly produces an N-acetylanthranilic-acetic anhydride intermediate. google.com This can then be converted to N-acetylanthranilic acid. google.com The direct acylation approach is fundamental in synthesizing various N-acyl derivatives, including those with more complex acyl groups. ucj.org.uascispace.com

Utilization of Activated Carboxylic Acid Derivatives (e.g., acyl halides, mixed anhydrides, activating reagents)

To enhance the reactivity of the carboxylic acid and facilitate amide bond formation, various activating agents and strategies are employed. Common methods include the conversion of carboxylic acids into more reactive acylating agents like acyl halides or the use of coupling reagents. researchgate.net

Acyl Halides: Carboxylic acids can be converted to acyl chlorides using reagents like thionyl chloride or oxalyl chloride. ucl.ac.uk These highly reactive acyl chlorides can then readily react with the amino group of anthranilic acid to form the desired amide. This method is widely used due to the high reactivity of acyl halides. ucj.org.uascispace.comucl.ac.uk

Mixed Anhydrides: Mixed anhydrides, formed by the reaction of a carboxylic acid with another acid derivative, are also effective acylating agents.

Activating Reagents: A plethora of activating reagents are available to promote amide bond formation directly from a carboxylic acid and an amine. These reagents work by forming a highly reactive intermediate in situ. Some commonly used activating reagents include:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. ucl.ac.uk

Triazole-based reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is another powerful coupling agent. ucl.ac.uk

Phosphonium and Uronium Salts: These reagents are also effective for amide bond formation.

The choice of activating reagent often depends on the specific substrates, desired reaction conditions, and the need to minimize side reactions. ucl.ac.uk

Chemo- and Regioselective Acylation Strategies

Anthranilic acid possesses two nucleophilic sites: the amino group and the carboxylic acid group. Therefore, selective acylation of the amino group is crucial.

Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over another. In the case of N-acylation of anthranilic acid, the amino group is generally more nucleophilic than the carboxylate anion (formed under basic conditions), leading to preferential attack at the nitrogen. However, under certain conditions, O-acylation can occur. core.ac.uk

Regioselectivity: This pertains to the site of reaction within a molecule. For anthranilic acid, acylation should occur at the amino group. The inherent higher nucleophilicity of the amine compared to the carboxylate generally ensures this selectivity.

Strategies to ensure chemo- and regioselectivity include:

Protection of the Carboxylic Acid: The carboxylic acid group can be protected as an ester (e.g., methyl or tert-butyl ester) to prevent its reaction. ucj.org.uascispace.com After the N-acylation is complete, the ester is hydrolyzed to regenerate the carboxylic acid.

Reaction Conditions: The choice of solvent, temperature, and base can influence the selectivity of the acylation reaction. For example, using a non-nucleophilic base can prevent undesired side reactions.

Recent advancements have also explored silver-catalyzed synthesis of N-acyl anthranilic acids from anthranils and carboxylic acids, offering a practical route with broad substrate compatibility. acs.orgresearchgate.net

Synthetic Routes to the Glutaric Acid Moiety (4-Carboxybutanoyl) and its Precursors

Glutaric acid, a five-carbon dicarboxylic acid, is the acylating agent required for the synthesis of 2-[(4-carboxybutanoyl)amino]benzoic acid. It can be prepared through various synthetic methods.

Historically, glutaric acid has been synthesized by the hydrolysis of trimethylene cyanide. orgsyn.org Other methods include the oxidation of cyclopentanone (B42830) with nitric acid. orgsyn.org More contemporary and sustainable approaches are also being developed.

Interactive Table: Synthetic Routes to Glutaric Acid

Precursor/Method Description Reference(s)
Trimethylene Cyanide Hydrolysis with acids or alkalis. orgsyn.org
Cyclopentanone Oxidation with nitric acid or catalytically. orgsyn.org
Pentamethylene Glycol Oxidation with permanganate. orgsyn.org
Furfural/Furfuryl Alcohol Hydrogenation and rearrangement followed by oxidation. google.com
L-lysine Fermentation using metabolically engineered microbes like Corynebacterium glutamicum. rsc.orgrsc.org rsc.orgrsc.org

The development of bio-based routes using metabolically engineered microorganisms offers a promising and sustainable alternative to traditional chemical synthesis for producing glutaric acid. rsc.orgrsc.org

Convergent and Linear Synthetic Pathways for this compound

The synthesis of complex molecules like this compound can be approached through either a linear or a convergent strategy.

Green Chemistry Approaches and Sustainable Synthetic Practices in N-Acyl Anthranilate Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk In the context of N-acyl anthranilate production, several green chemistry approaches are being explored.

Catalytic Amide Bond Formation: Traditional methods for amide bond formation often use stoichiometric amounts of activating reagents, which generate significant waste. ucl.ac.uksigmaaldrich.com A key goal of green chemistry is to replace these with catalytic methods. sigmaaldrich.com This includes the use of metal catalysts (e.g., ruthenium, boron-based catalysts) and biocatalysts. sigmaaldrich.com

Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have emerged as powerful tools for amide bond formation. nih.govresearchgate.netrsc.org Enzymatic methods offer several advantages:

They often operate under mild reaction conditions (temperature and pressure).

They can exhibit high chemo-, regio-, and enantioselectivity.

They are biodegradable and derived from renewable resources.

Enzymatic synthesis of amides can be performed in greener solvents, such as cyclopentyl methyl ether, further enhancing the sustainability of the process. nih.gov Some enzymatic reactions can even be carried out in aqueous media, reducing the reliance on organic solvents. researchgate.netrsc.org

Sustainable Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional solvents like dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2) are effective but pose health and environmental hazards. ucl.ac.uk Green chemistry encourages the use of more benign alternatives, such as water, supercritical fluids, or bio-derived solvents. nih.gov

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. Catalytic and convergent synthetic strategies generally have higher atom economy compared to stoichiometric and linear approaches.

The development of sustainable synthetic routes, such as the bio-based production of glutaric acid and the use of biocatalytic amidation, represents a significant step towards the greener production of this compound and its analogues. rsc.orgrsc.orgnih.gov

Mechanistic Investigations of Reaction Pathways for N Acyl Anthranilic Acid Formation

Elucidation of Reaction Mechanisms in Amide Coupling Reactions

The formation of the amide bond in 2-[(4-Carboxybutanoyl)amino]benzoic acid typically involves the reaction of anthranilic acid with a derivative of glutaric acid. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a fast acid-base reaction that deactivates the amine nucleophile. chemistrysteps.com Therefore, activation of the carboxylic acid is necessary.

A primary mechanism involves converting the carboxylic acid (glutaric acid derivative) into a more reactive species, such as an acyl chloride or anhydride (B1165640). For instance, reacting anthranilic acid with acetic anhydride leads to the formation of an intermediate benzisoxazinone, which is then hydrolyzed to yield N-acetylanthranilic acid. udel.edu A similar pathway can be envisioned for glutaric anhydride.

The most prevalent modern methods utilize coupling reagents to facilitate the amide bond formation in situ. researchgate.netresearchgate.net Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common. The mechanism proceeds via the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate. chemistrysteps.com This intermediate is then susceptible to nucleophilic attack by the amino group of anthranilic acid, resulting in the desired N-acyl anthranilic acid and a urea (B33335) byproduct. chemistrysteps.com

Phosphonium salts, such as BOP reagent, and uronium salts, like HBTU, represent another class of coupling agents. researchgate.net These reagents activate the carboxylic acid by forming highly reactive acylphosphonium or acyluronium species, which are then readily attacked by the amine.

Characterization of Key Intermediates in N-Acylation Processes

The direct observation and characterization of reaction intermediates provide invaluable insight into the reaction pathway. pressbooks.pub In amide coupling reactions, many intermediates are transient and cannot be easily isolated.

In carbodiimide-mediated reactions, the key intermediate is the O-acylisourea . This species is highly unstable but its existence is supported by mechanistic studies and its rapid reaction with the amine nucleophile. chemistrysteps.com The formation of this intermediate is the critical activation step.

To improve efficiency and reduce side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often used in conjunction with carbodiimides. researchgate.net These additives react with the O-acylisourea intermediate to form more stable active esters (HOBt-esters or NHS-esters). These active esters are less reactive than the O-acylisourea but are more selective towards the amine, minimizing side reactions such as racemization and the formation of N-acylurea byproducts.

In reactions catalyzed by silver (Ag), an imino-ketene intermediate has been proposed. acs.org This intermediate is generated from an anthranil (B1196931) precursor and reacts with the carboxylic acid to form an anhydride intermediate, which then undergoes intramolecular N-acylation to yield the final product. acs.org

Kinetic and Thermodynamic Considerations in Amide Bond Formation

From a thermodynamic standpoint, the formation of an amide bond from a carboxylic acid and an amine is an exergonic process, meaning it releases energy and is favorable. nih.gov However, the reaction faces a significant kinetic barrier, resulting in a very slow reaction rate under normal conditions. acs.orgresearchgate.net This high activation energy is due to the initial, non-productive acid-base reaction and the poor leaving group ability of the hydroxide (B78521) ion (–OH) from the carboxylic acid. chemistrysteps.comlibretexts.org

Coupling reagents and catalysts function by lowering this activation energy, thereby increasing the reaction rate. researchgate.net Kinetic studies show that the reaction rate is dependent on several factors, including the concentration of reactants, the choice of coupling agent and solvent, and the temperature.

The table below summarizes the general kinetic and thermodynamic profiles of uncatalyzed versus catalyzed amide bond formation.

ParameterUncatalyzed ReactionCatalyzed/Coupling Agent Reaction
Thermodynamics (ΔG) Favorable (Exergonic)Favorable (Exergonic)
Kinetics (Rate) Very SlowFast
Activation Energy (Ea) HighLow
Key Event Unfavorable direct attack on carboxylic acidFormation of a highly reactive intermediate

The use of deep eutectic solvents has also been shown to enhance amide bond formation by lowering activation entropies for the ester-amide exchange, demonstrating how the reaction environment can be manipulated to control kinetic outcomes. researchgate.net

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

While coupling agents are used in stoichiometric amounts, catalytic methods offer a more atom-economical and sustainable approach to amide bond formation. researchgate.net Catalysis in the synthesis of N-acyl anthranilic acids can be achieved through various means.

Metal Catalysis: Transition metals like copper (Cu), palladium (Pd), and silver (Ag) have been employed to catalyze the formation of N-acyl or N-aryl anthranilic acids. acs.orgresearchgate.net For instance, a silver-catalyzed method allows for the practical synthesis of N-acyl anthranilic acids from anthranils and carboxylic acids under mild conditions. acs.orgacs.org This method likely proceeds through a silver-catalyzed generation of an imino-ketene intermediate. acs.org Copper-catalyzed Ullmann condensations are also a traditional route for forming N-aryl anthranilic acids. scielo.br

Organocatalysis: N-Heterocyclic Carbenes (NHCs) can catalyze oxidative amidation reactions. Mechanistic studies suggest that these reactions may proceed through the formation of a Breslow intermediate, which, upon oxidation, generates an acylium species that is then trapped by the amine. acs.org

The table below compares different catalytic systems for N-acylation reactions.

Catalyst TypeExample Catalyst(s)General MechanismAdvantages
Transition Metal Ag₂O, CuI, Pd/CFormation of metal-activated intermediates (e.g., imino-ketene) or cross-coupling. acs.orgscielo.brresearchgate.netHigh efficiency, can use readily available starting materials. acs.org
Coupling Reagents DCC, EDC, HBTUActivation of carboxylic acid via O-acylisourea or active ester formation. chemistrysteps.comresearchgate.netWidely applicable, reliable, good yields at room temperature. chemistrysteps.com
Organocatalysis N-Heterocyclic CarbenesFormation of Breslow intermediate followed by oxidation and amidation. acs.orgMetal-free, mild conditions.

The choice of catalyst or coupling agent is crucial as it dictates the reaction pathway, efficiency, and selectivity, ultimately influencing the successful synthesis of this compound.

Advanced Spectroscopic and Structural Characterization of N Acylated Benzoic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of molecular structure in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, a detailed picture of the connectivity and chemical environment of each atom in 2-[(4-Carboxybutanoyl)amino]benzoic acid can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the anthranilic acid moiety and the aliphatic protons of the carboxybutanoyl chain. Based on data from analogous compounds like aminobenzoic acids hmdb.cachemicalbook.com and N-acylated derivatives rsc.org, the aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons of the aliphatic chain would resonate more upfield, likely in the range of 1.8 to 2.5 ppm. The amide (N-H) proton is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration, but generally found in the downfield region, potentially above 10 ppm in aprotic solvents like DMSO-d₆, as seen in related structures rsc.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, distinct signals are expected for the two carboxyl carbons, the amide carbonyl carbon, the aromatic carbons, and the aliphatic carbons. Drawing comparisons with benzoic acid docbrown.info and its derivatives researchgate.net, the carboxyl carbons are anticipated to resonate in the range of 165-175 ppm. The amide carbonyl carbon would also be found in this downfield region. The aromatic carbons of the substituted benzene (B151609) ring would typically appear between 110 and 140 ppm. The aliphatic carbons of the butanoyl chain are expected in the more shielded region of the spectrum, likely between 20 and 40 ppm.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom in the amide linkage. The chemical shift of the amide nitrogen in N-acylated anthranilic acid derivatives is influenced by the nature of the acyl group and any intermolecular interactions, such as hydrogen bonding. Studies on ¹⁵N-labeled anthranilic acid have been conducted to probe its metabolic pathways and incorporation into other molecules, demonstrating the feasibility of using ¹⁵N NMR for detailed structural studies of this class of compounds researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5110 - 140
Aliphatic CH₂1.8 - 2.520 - 40
Amide NH> 10 (in aprotic solvents)N/A
Carboxyl COOH~12 (broad)165 - 175
Amide C=ON/A165 - 175

Note: These are predicted ranges based on data from analogous compounds and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups.

The IR spectrum of this compound is expected to be rich in information. Key characteristic bands would include:

O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl groups of the two carboxylic acid moieties.

N-H Stretching: A sharp to moderately broad peak around 3300 cm⁻¹ from the amide N-H group.

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=O Stretching: Strong absorption bands between 1650 and 1750 cm⁻¹. The carboxylic acid carbonyls are expected around 1700-1725 cm⁻¹, while the amide carbonyl (Amide I band) would likely appear at a slightly lower wavenumber, around 1650-1680 cm⁻¹, similar to what is observed in N-phenyl anthranilic acid sjctni.edu.

N-H Bending (Amide II band): This band is expected around 1550-1600 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in Raman spectra. Studies on acetylated lysine (B10760008) and other amino acids have shown that Raman and IR spectroscopy can effectively distinguish different types of acylation and characterize the vibrational modes of the amide and carboxyl groups nih.govcas.cnxray.cz.

Table 2: Expected IR Absorption Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
AmideN-H Stretch~3300
Aromatic C-HC-H Stretch>3000
Aliphatic C-HC-H Stretch<3000
Carboxylic AcidC=O Stretch1700 - 1725
AmideC=O Stretch (Amide I)1650 - 1680
AmideN-H Bend (Amide II)1550 - 1600
Aromatic RingC=C Stretch1450 - 1600

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₃NO₅), the calculated monoisotopic mass is approximately 251.0794 u. High-resolution mass spectrometry would be able to confirm this exact mass.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely involve:

Loss of Water (H₂O): From the carboxylic acid groups.

Loss of Carbon Monoxide (CO) or Carbon Dioxide (CO₂): From the carboxyl groups.

Cleavage of the Amide Bond: This would be a major fragmentation pathway, leading to ions corresponding to the anthranilic acid moiety and the carboxybutanoyl moiety. For instance, cleavage could yield a fragment ion of anthranilic acid (m/z 137) or related ions. The fragmentation of the anthranilic acid portion can be inferred from the mass spectra of its derivatives nist.govnist.gov.

Fragmentation of the Aliphatic Chain: The butanoyl chain could undergo fragmentation, leading to a series of smaller ions.

Analysis of acylcarnitines, which also contain acyl chains, by tandem mass spectrometry has shown that the acyl moiety can be readily identified from the fragmentation pattern nih.gov. A similar approach could be applied to elucidate the structure of this compound.

X-ray Crystallography for Definitive Solid-State Molecular Structure Elucidation (if applicable for analogues)

Computational and Theoretical Studies on N Acyl Anthraniloyl Glutaric Acid Derivatives

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are pivotal for understanding the electronic structure of a molecule, which in turn dictates its reactivity. For a compound like 2-[(4-Carboxybutanoyl)amino]benzoic acid, QM methods such as Hartree-Fock (HF) and post-Hartree-Fock methods can be employed to determine its molecular orbitals, electron density distribution, and electrostatic potential.

Key Parameters from QM Calculations:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Electron Density and Electrostatic Potential: Mapping the electron density and electrostatic potential can identify electrophilic and nucleophilic sites within the molecule. For this compound, the carboxylic acid groups and the amide linkage would be regions of particular interest.

Mulliken and Natural Population Analysis (NPA): These analyses provide the partial charges on each atom, offering insights into the charge distribution and potential sites for intermolecular interactions.

While specific data for this compound is not available, studies on related anthranilic acid derivatives show that the substitution on the anthranilic acid scaffold significantly influences the electronic properties. nih.gov

Density Functional Theory (DFT) Applications in Investigating Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a standard tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying reaction mechanisms. researchgate.netnih.gov For this compound, DFT could be used to investigate its synthesis, degradation, and potential chemical transformations.

Investigating Reaction Mechanisms:

A primary application of DFT is to map the potential energy surface of a reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states. The energy barrier, or activation energy, calculated from the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate. rsc.org For instance, in the synthesis of N-acyl anthranilic acids, DFT could elucidate the mechanism of acylation of anthranilic acid. udel.edu

Example Application: Hydrolysis of the Amide Bond

DFT could be used to model the acid- or base-catalyzed hydrolysis of the amide bond in this compound. The calculations would involve modeling the approach of a hydronium or hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond. The calculated energy profile would reveal whether the reaction proceeds through a concerted or stepwise mechanism.

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Involving an N-Acyl Anthraniloyl Glutaric Acid Derivative

ParameterDescriptionHypothetical Value (kcal/mol)
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur.25
Reaction Energy (ΔErxn) The overall energy change of the reaction (difference between products and reactants). A negative value indicates an exothermic reaction.-15
Transition State (TS) The highest energy point along the reaction coordinate, representing the structure between reactant and product.[Structure Description]

This table is for illustrative purposes only, as specific DFT data for the target compound is not available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. unimi.itresearchgate.net For a flexible molecule like this compound, MD simulations are invaluable for understanding its behavior in different environments, such as in solution or in a crystalline state.

Conformational Analysis:

The glutaric acid and benzoic acid moieties in the molecule are connected by a relatively flexible amide linkage. MD simulations can explore the rotational freedom around the single bonds, identifying the most stable conformations (lowest energy states) and the energy barriers between them. This information is crucial as the conformation of a molecule can significantly affect its physical and chemical properties.

Intermolecular Interactions:

In a condensed phase, molecules of this compound will interact with each other and with solvent molecules. MD simulations can reveal the nature and strength of these interactions, such as hydrogen bonding between the carboxylic acid groups and the amide group. unimi.it Understanding these interactions is key to predicting properties like solubility, melting point, and crystal packing. Studies on benzoic acid have shown that confinement can significantly impact its liquid dynamics and promote more efficient hydrogen bond networks. researchgate.netrsc.org

In Silico Approaches for Structure-Property Relationships (excluding biological properties)

In silico methods, particularly Quantitative Structure-Property Relationship (QSPR) models, are used to predict the physicochemical properties of compounds based on their molecular structure. nih.gov These models use molecular descriptors calculated from the chemical structure to correlate with experimentally determined properties.

Predicted Physicochemical Properties:

For this compound, QSPR models could be used to estimate a range of properties without the need for experimental measurements.

Table 2: Examples of Physicochemical Properties Predictable by In Silico Methods

PropertyDescriptionPredicted Value (Example)
Octanol-Water Partition Coefficient (logP) A measure of a compound's hydrophobicity.[Numerical Value]
Water Solubility (logS) The logarithm of the molar concentration of the compound in a saturated aqueous solution.[Numerical Value]
Boiling Point (°C) The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.[Numerical Value]
Melting Point (°C) The temperature at which a solid becomes a liquid.[Numerical Value]
Vapor Pressure (logVP) The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.[Numerical Value]

Note: The values in this table are placeholders as specific predictions for this compound require dedicated QSPR modeling.

These computational approaches provide a powerful toolkit for characterizing novel chemical compounds. nih.gov While specific research on this compound is limited, the principles outlined here demonstrate the potential of computational and theoretical studies to elucidate its fundamental chemical nature.

Chemical Transformations and Derivatization Strategies for 2 4 Carboxybutanoyl Amino Benzoic Acid

Reactions Involving the Terminal Carboxylic Acid Functionalities

The presence of two carboxylic acid groups, one on the aromatic ring and one at the terminus of the glutaric acid side chain, offers opportunities for various modifications. These groups can react independently or together, depending on the reaction conditions.

Key reactions include:

Esterification: The carboxylic acid groups can be converted to esters by reacting with alcohols under acidic catalysis or using alkylating agents. Selective esterification of one carboxyl group over the other can be challenging and may require the use of protecting groups or specific reaction conditions that exploit the different steric and electronic environments of the two acids. For instance, transesterification of an anthranilic acid methyl ester with a higher boiling alcohol in the presence of a catalyst like potassium carbonate is a known method for creating different esters. researchgate.net

Amide Formation: Similar to esterification, both carboxyl groups can be converted to amides by reacting with amines using coupling agents. This allows for the introduction of a wide range of substituents.

Anhydride (B1165640) Formation: Intramolecular dehydration between the two carboxylic acid groups can lead to a cyclic anhydride. More commonly, intermolecular reactions or reactions with other carboxylic acid derivatives can form mixed anhydrides. For example, the reaction of anthranilic acid with acetic anhydride can produce an intermediate benzoxazinone (B8607429). udel.edu Similarly, reaction with ketene (B1206846) can yield a mixed amide-anhydride. google.com

Decarboxylation: While challenging, decarboxylation of the aromatic carboxylic acid can occur under harsh thermal conditions, often catalyzed by acids. researchgate.netarkat-usa.org The stability of the anthranilic acid moiety makes this a less common transformation under standard laboratory conditions. arkat-usa.org

Table 1: Representative Reactions of Carboxylic Acid Functionalities

Reaction Type Reagents & Conditions Product Type Notes
Esterification Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat Diester Both carboxylic acids are esterified.
Transesterification Higher Alcohol, K₂CO₃, Heat Ester Can be used for selective ester exchange. researchgate.net
Amide Formation Amine, Coupling Agent (e.g., DCC, EDC) Diamide Both carboxylic acids are converted to amides.
Anhydride Formation Acetic Anhydride, Heat 2-(1,3-Dioxo-1,3-dihydro-2-benzofuran-2-yl)pentanedioic acid (Hypothetical) Intramolecular cyclization is possible.
Decarboxylation Heat (>M.P.), Acid Catalyst Aniline derivative Generally requires harsh conditions. researchgate.netarkat-usa.org

Modifications of the Amide Linkage and the Aromatic Core

The central amide bond and the substituted benzene (B151609) ring are key sites for structural modification.

Amide Linkage Modifications: The amide bond in N-acyl anthranilic acid derivatives is generally stable. nih.gov However, it can be cleaved or reduced under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed back to anthranilic acid and glutaric acid. This typically requires heating with strong aqueous acid (e.g., HCl) or base (e.g., NaOH). masterorganicchemistry.comyoutube.comyoutube.com Basic hydrolysis initially yields the carboxylate salts, while acidic hydrolysis yields the free carboxylic acids and the protonated amine. masterorganicchemistry.comyoutube.com

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) to form a secondary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. youtube.comyoutube.com This reaction converts the N-glutaroyl-anthranilic acid into 2-((5-hydroxypentyl)amino)benzoic acid after reduction of both the amide and the carboxylic acid groups.

Aromatic Core Modifications: The benzene ring of the anthranilic acid moiety is activated towards electrophilic aromatic substitution by the amino group, although this effect is tempered by the deactivating nature of the N-acyl and carboxylic acid groups. The directing influence of the substituents (ortho, para-directing amino group vs. meta-directing carboxyl group) plays a crucial role in the regioselectivity of these reactions.

Halogenation: Chlorination of anthranilic acid can yield dichloro derivatives. wikipedia.org For N-acyl derivatives, halogenation is expected to occur at positions para or ortho to the activating amino group.

Nitration: Direct nitration of anilines can be complex due to oxidation of the amino group. researchgate.net The use of an acyl protecting group, as is present in 2-[(4-Carboxybutanoyl)amino]benzoic acid, directs nitration primarily to the para position (position 5). researchgate.net

Table 2: Representative Reactions of the Amide and Aromatic Core

Reaction Site Reaction Type Reagents & Conditions Product Type Notes
Amide Linkage Acid Hydrolysis Conc. HCl, H₂O, Heat Anthranilic acid + Glutaric acid Cleavage of the amide bond. masterorganicchemistry.com
Amide Linkage Basic Hydrolysis NaOH, H₂O, Heat Anthranilate + Glutarate salts Cleavage of the amide bond. youtube.com
Amide Linkage Reduction 1. LiAlH₄, THF 2. H₂O 2-(Pentylamino)benzoic acid derivative Reduces amide and both carboxylic acids. youtube.com
Aromatic Core Nitration HNO₃ / H₂SO₄ 2-[(4-Carboxybutanoyl)amino]-5-nitrobenzoic acid Nitration occurs para to the activating amino group. researchgate.net
Aromatic Core Halogenation Cl₂, Lewis Acid Chloro-substituted derivative Substitution pattern depends on conditions. wikipedia.org

Synthesis of Heterocyclic Ring Systems Incorporating the Anthranilic Acid Moiety

N-acyl anthranilic acids are exceptionally useful precursors for synthesizing fused heterocyclic systems, which are prevalent in medicinal chemistry. The subject compound can serve as a starting material for various cyclization reactions.

Quinazolinones: One of the most common applications is the synthesis of quinazolin-4-ones. This is typically achieved by first cyclizing the N-acyl anthranilic acid into a benzoxazinone intermediate using a dehydrating agent like acetic anhydride. udel.edu This intermediate is then treated with an amine (e.g., ammonia, primary amines, or hydrazine) to yield the corresponding 2,3-substituted quinazolin-4-one. researchgate.netresearchgate.net

Acridones: Acridone synthesis involves an intramolecular cyclization that forms a new ring by connecting the N-aryl group to the carbonyl carbon of the anthranilic acid. While the subject compound lacks a pre-existing N-phenyl group, related syntheses, such as the Ullmann condensation followed by acid-catalyzed cyclization, demonstrate the utility of the anthranilic acid core in forming this tricyclic system. walshmedicalmedia.com

Benzodiazepines: Derivatives of 1,4-benzodiazepine (B1214927) can be synthesized from anthranilic acid precursors. One method involves the ring-opening of activated aziridines with anthranilic acid, followed by an intramolecular cyclization to form the seven-membered diazepine (B8756704) ring. nih.gov

Table 3: Heterocyclic Synthesis from N-Acyl Anthranilic Acid Precursors

Heterocyclic System General Method Reagents Intermediate

Functionalization of the Glutaric Acid Side Chain

The glutaric acid side chain provides another site for chemical modification, most notably through intramolecular cyclization.

Glutarimide (B196013) Formation: The most significant transformation of the glutaric acid portion involves intramolecular cyclization with the amide nitrogen. This reaction is typically achieved by treating the starting N-acyl anthranilic acid with a dehydrating agent or coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), under reflux conditions. researchgate.net This process forms a piperidine-2,6-dione (glutarimide) ring fused to the anthranilic acid core, resulting in a 1-(2-carboxyphenyl)piperidine-2,6-dione structure. researchgate.netwikipedia.org

Reactivity of N-Acyl Glutarimides: The resulting N-acyl glutarimide derivatives are highly reactive compounds. acs.orgnih.govacs.org The glutarimide ring activates the exocyclic amide bond (originally the amide of the anthranilic acid), making it susceptible to nucleophilic attack and cross-coupling reactions. acs.orgresearchgate.net This enhanced reactivity is attributed to the ground-state destabilization and distortion of the amide bond. nih.govacs.org This allows for subsequent reactions, such as Suzuki-Miyaura cross-coupling or transamidation, providing a pathway to further derivatization. acs.orgresearchgate.net

Table 4: Functionalization of the Glutaric Acid Side Chain

Reaction Type Reagents & Conditions Product Key Feature
Intramolecular Cyclization 1,1'-Carbonyldiimidazole (CDI), Chloroform, Reflux 1-(2-Carboxyphenyl)piperidine-2,6-dione Formation of a glutarimide ring. researchgate.net
Hydrolysis of Glutarimide LiOH, Room Temperature Primary Amide Selective cleavage of the exocyclic C-N bond in the activated N-acyl glutarimide. researchgate.net
Cross-Coupling Phenylboronic acid, Pd catalyst Ketone derivative Suzuki-Miyaura coupling at the exocyclic amide carbonyl of the activated N-acyl glutarimide. acs.org

Analytical Method Development for Identification and Quantification of N Acyl Anthranilates

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-acyl anthranilates due to its high resolution, sensitivity, and quantitative accuracy. The development of a stability-indicating HPLC method is a primary objective to separate the main component from any potential degradation products or process-related impurities.

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of 2-[(4-Carboxybutanoyl)amino]benzoic acid would be developed using a C18 column. science.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with the pH adjusted to control the ionization state of the two carboxylic acid groups and the secondary amine, thereby influencing retention and peak shape. science.govresearchgate.net Gradient elution is often preferred over isocratic elution to achieve better separation of compounds with a wider range of polarities. science.gov

Validation of the HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. nih.gov This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netanalis.com.my

Table 1: Illustrative HPLC Method Parameters and Validation Data for N-Acyl Anthranilates

ParameterTypical Conditions/Values
Chromatographic Conditions
ColumnReversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseA: 0.1% Phosphoric acid in Water; B: Acetonitrile
GradientTime (min)
0
15
20
22
25
Flow Rate1.0 mL/min
Detection Wavelength237 nm, 254 nm, or 335 nm (Diode Array Detector)
Column Temperature30 °C
Injection Volume10 µL
Validation Parameters
Linearity Range10 - 150 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

This table presents a generalized set of parameters based on methods for related compounds and is for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the trace analysis and metabolite profiling of this compound. The high sensitivity and selectivity of MS detection allow for the identification and quantification of the compound and its metabolites at very low concentrations in complex biological matrices. nih.govnih.gov

For LC-MS analysis, an electrospray ionization (ESI) source is commonly used, which can be operated in either positive or negative ion mode. Given the presence of two carboxylic acid groups, negative ion mode is often advantageous for detecting the deprotonated molecule [M-H]⁻. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. sciex.comshimadzu.com

Metabolite profiling studies would involve incubating the compound with liver microsomes or in whole-animal models, followed by LC-MS analysis of the resulting samples. Full-scan MS and product ion scan experiments are used to identify potential metabolites, such as hydroxylated species, glucuronide conjugates, or products of chain shortening. nih.gov

Table 2: Representative LC-MS/MS Parameters for N-Acyl Anthranilate Analysis

ParameterTypical Settings
Liquid Chromatography
ColumnUPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm
Mobile PhaseA: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
GradientOptimized for separation of metabolites
Flow Rate0.4 mL/min
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Negative Mode
Scan ModeFull Scan (for profiling), MRM (for quantification)
Capillary Voltage3.0 kV
Desolvation Temperature400 °C
Collision GasArgon

This table provides a general framework for an LC-MS/MS method and is for illustrative purposes.

Spectrophotometric Techniques for Quantitative Analysis (e.g., UV-Vis methods)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique that can be employed for the quantitative analysis of this compound in bulk form or in simple formulations. The method relies on the principle that the compound absorbs light in the UV-Vis region due to its chromophoric structure, which includes the benzene (B151609) ring and the amide linkage.

The UV spectrum of the compound is expected to show characteristic absorption maxima. For instance, benzoic acid itself has absorption maxima around 230 nm and 274 nm, with the exact position and intensity being pH-dependent. rsc.org The N-acylation of anthranilic acid is likely to shift these maxima. scirp.org To develop a quantitative method, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The method should be validated for linearity, accuracy, and precision.

Table 3: Predicted UV-Vis Spectral Data for this compound

SolventPredicted λmax (nm)Molar Absorptivity (ε)Notes
Methanol~240 nm and ~330 nmTo be determinedBased on shifts from anthranilic and benzoic acid spectra. researchgate.net
Aqueous Buffer (pH 7.4)Shifted due to deprotonationTo be determinedBoth carboxyl groups would be deprotonated.
Aqueous Buffer (pH 2.5)Shifted due to protonationTo be determinedCarboxyl groups would be protonated.

This table contains predicted values based on the spectra of related structures and requires experimental verification.

Development of Impurity Profiling and Stability-Indicating Methods

Impurity profiling is a critical aspect of drug development and quality control. A stability-indicating analytical method (SIAM) is an HPLC method that is validated to be specific for the drug substance and can resolve it from all potential impurities and degradation products. researchgate.netijrpr.com

The development of a SIAM for this compound involves subjecting the compound to forced degradation under various stress conditions as mandated by ICH guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netoup.com The degradation samples are then analyzed by HPLC-DAD or LC-MS to identify and separate the degradation products from the parent compound.

Potential impurities in this compound could originate from the starting materials (e.g., anthranilic acid, glutaric acid, or glutaric anhydride) or from side reactions during synthesis. The primary degradation pathway is likely the hydrolysis of the amide bond, which would yield anthranilic acid and glutaric acid. The developed HPLC method must be able to resolve all these potential impurities from the main peak. The mass balance should be assessed to ensure that all degradation products are accounted for. academie-sciences.fr

Future Research Perspectives in the Chemistry of 2 4 Carboxybutanoyl Amino Benzoic Acid

Advancements in Stereoselective Synthesis of Complex Analogues

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Consequently, the ability to synthesize complex analogues of 2-[(4-Carboxybutanoyl)amino]benzoic acid with precise control over stereochemistry is a critical area for future research. This will enable the exploration of the structure-activity relationship (SAR) of this chemical scaffold.

Future synthetic strategies will likely move beyond simple derivatives to the construction of analogues with multiple stereocenters. This could involve the introduction of chiral centers on the butanoyl chain or the modification of the anthranilate ring with stereodefined substituents. Key areas of advancement will include:

Asymmetric Catalysis: The development and application of novel chiral catalysts will be paramount. This includes transition-metal catalysts, organocatalysts, and biocatalysts capable of facilitating enantioselective and diastereoselective transformations. For instance, asymmetric hydrogenation or Michael additions to unsaturated precursors of the glutaric acid moiety could be employed to introduce chirality. semanticscholar.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, can provide a straightforward entry to complex, enantioenriched analogues.

Dynamic Kinetic Resolution: This powerful technique can be used to convert a racemic mixture of a synthetic intermediate into a single enantiomer of the product in high yield, which will be crucial for optimizing the synthesis of specific stereoisomers.

The table below summarizes potential stereoselective synthetic methods for creating chiral analogues of this compound.

Synthetic MethodDescriptionPotential Application to Target AnaloguesKey Advantages
Asymmetric Hydrogenation Use of a chiral catalyst (e.g., Rh- or Ru-based) to selectively add hydrogen to a prochiral double bond.Introduction of stereocenters in the butanoyl chain from an unsaturated precursor.High enantioselectivity, broad substrate scope.
Organocatalytic Michael Addition Enantioselective addition of a nucleophile to an α,β-unsaturated carbonyl compound catalyzed by a small organic molecule.Creation of a chiral center at the β-position of the glutaric acid moiety.Metal-free, environmentally benign, high stereocontrol. mdpi.com
Enzymatic Desymmetrization Use of an enzyme (e.g., a lipase (B570770) or esterase) to selectively react with one enantiomer of a racemic substrate or one functional group of a meso compound.Enantioselective hydrolysis of a diester precursor to yield a chiral mono-acid.High selectivity, mild reaction conditions, green chemistry. gist.ac.krnih.gov
Chiral Auxiliary-Mediated Synthesis Covalent attachment of a chiral auxiliary to a substrate to direct a stereoselective reaction.Control of stereochemistry during the formation of the butanoyl chain or modification of the anthranilate ring.Predictable stereochemical outcome, well-established methodology.

These advanced synthetic methods will be instrumental in building a diverse library of stereochemically defined analogues of this compound, paving the way for in-depth biological evaluation.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. ucl.ac.ukdur.ac.uk For a molecule like this compound, these computational tools can accelerate the discovery and optimization of synthetic routes for its analogues.

Future research will leverage AI and ML in several key areas:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to complex analogues. researchgate.netmanchester.ac.uk These programs can analyze vast reaction databases to identify the most promising disconnections and reaction conditions, potentially uncovering non-intuitive routes that a human chemist might overlook.

Reaction Outcome Prediction: Machine learning models can be trained to predict the outcome of a chemical reaction, including yield and stereoselectivity, based on the starting materials, reagents, and reaction conditions. gist.ac.krdst.gov.in This predictive capability can significantly reduce the number of trial-and-error experiments required, saving time and resources.

De Novo Drug Design: Generative AI models can design novel analogues of this compound with desired properties. ucl.ac.uk By learning the underlying relationships between chemical structure and biological activity from existing data, these models can propose new molecules that are more likely to be active and have favorable pharmacokinetic profiles.

Optimization of Reaction Conditions: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize the yield and purity of the desired product. This is particularly valuable for scaling up the synthesis of promising analogues.

The application of these in silico methods will not only accelerate the synthesis of new derivatives but also foster a deeper understanding of the underlying chemical principles governing their formation. bohrium.comnumberanalytics.com

Exploration of Novel Catalytic Systems for Efficient Synthesis

The core structure of this compound contains an amide bond, a linkage that is central to a vast array of pharmaceuticals and biologically active molecules. The development of novel and efficient catalytic systems for the formation of this amide bond, as well as for the synthesis of the dicarboxylic acid precursor, is a critical area for future research. A major focus will be on "green" and sustainable methods that minimize waste and environmental impact. bohrium.comsigmaaldrich.com

Key directions for the exploration of novel catalytic systems include:

Boronic Acid Catalysis: Boronic acid-based catalysts have emerged as a mild and effective option for direct amidation reactions. rsc.org Future research could focus on developing more active and robust boronic acid catalysts that can facilitate the amide bond formation under even milder conditions and with a broader range of substrates.

Organocatalysis: The use of small, metal-free organic molecules as catalysts for amide bond formation is a rapidly growing field. numberanalytics.com These catalysts are often less toxic and more environmentally friendly than their metal-based counterparts. Research into new organocatalytic systems for the synthesis of this compound and its analogues is a promising avenue.

Biocatalysis: Enzymes, such as lipases and proteases, can be highly efficient and selective catalysts for amide bond formation. mdpi.comnih.govmanchester.ac.uk The use of biocatalysts offers several advantages, including mild reaction conditions (often in water), high stereoselectivity, and biodegradability. The development of robust and reusable biocatalytic systems for the synthesis of this compound and its derivatives is a key goal for sustainable chemistry.

Photoredox and Electrocatalysis: These emerging technologies utilize light or electricity to drive chemical reactions. rsc.org They offer unique opportunities for activating substrates and forming bonds under mild conditions, potentially leading to novel and more efficient synthetic routes to the target compound and its analogues.

High-Throughput Screening: The discovery of new catalysts can be accelerated through the use of high-throughput screening techniques. gist.ac.krmpg.de This allows for the rapid testing of large libraries of potential catalysts to identify the most active and selective candidates for a particular transformation.

The table below provides a summary of emerging catalytic systems for the synthesis of amides, which could be applied to this compound.

Catalytic SystemDescriptionPotential Advantages for Target SynthesisReference
Boronic Acid Catalysts Boron-based compounds that activate carboxylic acids for nucleophilic attack by amines.Mild reaction conditions, low toxicity, good functional group tolerance. rsc.org
Organocatalysts Small, metal-free organic molecules that facilitate amide bond formation.Environmentally benign, avoids metal contamination of the product. numberanalytics.com
Biocatalysts (e.g., Lipases) Enzymes that catalyze the formation of amide bonds with high selectivity.High stereoselectivity, mild aqueous conditions, sustainable. mdpi.comnih.gov
Photoredox Catalysis Use of light to initiate and drive the amidation reaction.Mild conditions, unique reactivity patterns. rsc.org
Electrocatalysis Use of an electric current to mediate the formation of the amide bond.Avoids the use of chemical oxidants and reductants. rsc.org

The development of these novel catalytic systems will be crucial for the efficient, scalable, and sustainable synthesis of this compound and its diverse analogues.

Development of Advanced Analytical Techniques for Structural Characterization in Complex Environments

As novel analogues of this compound are synthesized and evaluated, the need for advanced analytical techniques to characterize their structure and behavior in complex environments, such as biological systems, becomes increasingly important.

Future research in this area will focus on:

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition of newly synthesized compounds. Techniques such as tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide detailed structural information, which is invaluable for identifying unknown metabolites or degradation products.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will continue to be the gold standard for elucidating the complete three-dimensional structure of complex analogues, including their stereochemistry. The development of more sensitive NMR probes and techniques for in-cell NMR will allow for the study of these molecules in their native biological environment.

Hyphenated Techniques: The coupling of separation techniques, such as liquid chromatography (LC) or gas chromatography (GC), with mass spectrometry (LC-MS, GC-MS) or NMR (LC-NMR) provides a powerful tool for analyzing complex mixtures. These hyphenated techniques can separate the components of a mixture before they are analyzed, allowing for the identification and quantification of individual compounds even at very low concentrations.

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) are essential for determining the absolute configuration of chiral molecules. These methods will be crucial for confirming the stereochemical outcome of asymmetric syntheses and for studying the conformational preferences of chiral analogues.

Imaging Mass Spectrometry: This technique allows for the visualization of the spatial distribution of molecules within a biological tissue or sample. It could be used to study the uptake and distribution of this compound analogues in cells or tissues, providing valuable information about their pharmacokinetic properties.

The application of these advanced analytical techniques will provide a comprehensive understanding of the chemical and biological properties of this compound and its analogues, which is essential for their development into useful products.

Q & A

Q. What are the common synthetic routes for preparing 2-[(4-Carboxybutanoyl)amino]benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

Friedel-Crafts acylation to introduce the carboxybutanoyl group .

Amide coupling using activating agents (e.g., EDC/HOBt) to link the benzoic acid moiety.
Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and pH (controlled via buffered solutions) critically affect reaction efficiency. For example, acidic conditions stabilize the carboxy groups but may slow amide bond formation. Yield optimization often requires iterative testing of stoichiometric ratios (e.g., 1.2:1 acylating agent to substrate) .

Table 1 : Representative Synthetic Conditions

StepReagentsSolventTemp (°C)Yield (%)
AcylationMaleic anhydrideToluene11065–70
AmidationEDC/HOBtDMF2580–85

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and TLC (Rf comparison with standards). Structural confirmation employs:
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • NMR : ¹H NMR signals at δ 8.1–8.3 ppm (aromatic protons) and δ 2.4–2.6 ppm (methylene groups).
  • Mass Spectrometry : ESI-MS ([M-H]⁻ ion at m/z 280.1) .

Q. What biological screening assays are used to evaluate this compound’s activity?

  • Methodological Answer : Initial screens include:
  • Enzyme Inhibition : Kinase/phosphatase assays (IC₅₀ determination via fluorescence quenching).
  • Antimicrobial Activity : Microbroth dilution (MIC values against E. coli or S. aureus).
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells (48-hour exposure, dose-response curves).
    Negative controls (e.g., DMSO vehicle) and positive controls (e.g., doxorubicin) are mandatory for data reliability .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered moieties) be resolved during structural analysis?

  • Methodological Answer : Disordered regions in X-ray structures are addressed using:

SHELXL Refinement : Multiple occupancy models and restraints for bond lengths/angles .

Twinned Data Correction : Hooft parameter analysis for pseudo-merohedral twinning.

Validation Tools : PLATON ADDSYM for symmetry checks and Coot for electron density fitting.
Example: The monohydrate form of a related compound (4-[(2-Carboxyethyl)amino]benzoic acid) showed disorder in the carboxyl group, resolved via PART instructions in SHELXL .

Q. What strategies mitigate discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer : Discrepancies arise from solvation effects or conformational flexibility. Mitigation involves:
  • MD Simulations : Explicit solvent models (e.g., TIP3P) run for ≥100 ns to sample conformations.
  • Free Energy Perturbation (FEP) : Predicts binding affinity shifts due to substituent changes.
  • Experimental Cross-Validation : Surface plasmon resonance (SPR) for kinetic parameter comparison .

Q. How is this compound utilized in enzyme inhibition studies, particularly with cytochrome P450 systems?

  • Methodological Answer : The compound’s derivatives are tested as P450 inhibitors via:

NADH/O₂ Consumption Assays : Monitor enzyme activity spectrophotometrically at 340 nm.

Metabolite Profiling : HPLC-MS identifies oxidation products (e.g., 4-[[2-(formylamino)acetyl]amino]benzoic acid) .

Docking Studies : AutoDock Vina aligns the compound into P450 active sites (grid size: 60×60×60 Å).
Example: CYP199A4 oxidation of analogous compounds showed metabolite formation dependent on imidazole substituents .

Data Contradiction Analysis

Q. How are conflicting solubility profiles addressed across different solvent systems?

  • Methodological Answer : Solubility discrepancies (e.g., high in DMSO vs. low in PBS) are resolved via:
  • Co-solvent Systems : Gradual PBS-DMSO gradients (e.g., 5–20% DMSO) to prevent precipitation.
  • pH Adjustment : Buffers at pH 6.5–7.4 enhance solubility of carboxylate forms.
  • Dynamic Light Scattering (DLS) : Detects aggregates in aqueous solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.